N-Cyclohexyl-N'-(4-pyridyl)urea
Description
N-Cyclohexyl-N'-(4-pyridyl)urea is a urea derivative featuring a cyclohexyl group and a 4-pyridyl moiety linked via a urea bridge. The compound’s structure enables diverse interactions, including hydrogen bonding (via urea NH and carbonyl groups) and hydrophobic effects (via the cyclohexyl group). It has been studied extensively in medicinal chemistry, particularly as a scaffold for enzyme inhibitors, such as soluble epoxide hydrolase (sEH) inhibitors . The 4-pyridyl group plays a critical role in binding to active sites, often forming hydrogen bonds with catalytic residues like Asp335, Tyr383, and Tyr466 in sEH .
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-cyclohexyl-3-pyridin-4-ylurea |
InChI |
InChI=1S/C12H17N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h6-10H,1-5H2,(H2,13,14,15,16) |
InChI Key |
CQSQWHFDVZITNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridyl vs. Phenyl Substitution
- N-Cyclohexyl-N'-(4-pyridyl)urea vs. N-Cyclohexyl-N'-phenylurea Replacing the 4-pyridyl group with a phenyl ring (e.g., compound 5 in ) reduces inhibitory activity. The nitrogen atom in the pyridyl group optimizes steric and electrostatic interactions, while the phenyl derivative’s C4 hydrogen disrupts hydrogen bonding and occupies an unfavorable electrostatic region. Substituting phenyl C4 with electronegative groups (Cl, Br, NO₂) further decreases activity due to steric clashes with residues like Trp222 .
Halogenated Derivatives
- In contrast, N-cyclohexyl-N'-(iodophenyl)urea (CIU) () shows strong binding to sEH via hydrogen bonds but may suffer from steric hindrance compared to the pyridyl analog.
Electron-Donating Substituents
- N-Cyclohexyl-N'-(4-(dimethylamino)phenyl)urea () The dimethylamino group is electron-donating, altering the electronic environment of the urea moiety. While this may enhance solubility, it could reduce binding affinity if the dimethylamino group disrupts critical hydrogen bonds.
Heterocyclic Variations
- Ureas with Pyridyloxy or Piperidinyl Groups
Compounds like N-(4-chlorophenyl)-N'-{4-[(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl}urea () incorporate extended heterocyclic systems. These modifications increase molecular complexity but may improve target specificity through π-π stacking or additional hydrogen bonds.
Thiourea Analogs
- N-Cyclohexyl-N-(4-nitrobenzoyl)thiourea () Replacing the urea carbonyl oxygen with sulfur (thiourea) alters hydrogen-bonding capacity. Thioureas generally exhibit stronger hydrogen-bond donor activity but may suffer from reduced metabolic stability.
Key Findings and Trends
Mechanistic Insights
- Hydrogen Bonding : The urea carbonyl and NH groups form conserved hydrogen bonds with sEH residues (D335, Y383, Y466). Pyridyl N-atoms further stabilize binding via interactions with hydrophobic pockets (e.g., F267, W336) .
- Steric Effects : Bulky substituents (e.g., iodophenyl, trifluoromethyl) reduce activity by disrupting key interactions .
- Electronic Effects : Electron-withdrawing groups enhance urea’s H-bond acceptor strength but may reduce bioavailability due to increased polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
